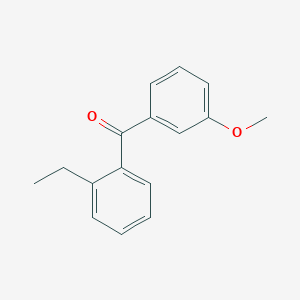

2-Ethyl-3'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzophenone derivatives like 2-Ethyl-3’-methoxybenzophenone can be achieved through various methods. One common method is the Friedel-Crafts alkylation and acylation reactions . These reactions involve the use of a catalyst, such as aluminum chloride, and an aromatic compound .Molecular Structure Analysis

The molecular structure of 2-Ethyl-3’-methoxybenzophenone consists of a benzophenone core with an ethyl group and a methoxy group attached . The molecular weight of this compound is 240.30 g/mol.Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation and acylation reactions . These reactions involve the replacement of a hydrogen atom in the aromatic ring with an alkyl or acyl group .Physical And Chemical Properties Analysis

2-Ethyl-3’-methoxybenzophenone is a white crystalline powder. It has a melting point of about 60-62°C and a boiling point of about 311°C. Its solubility in water is very low, but it is soluble in various organic solvents, such as ethanol, ether, and benzene.Applications De Recherche Scientifique

Metabolism and Endocrine Disruption

Benzophenone-3, a related compound to 2-Ethyl-3'-methoxybenzophenone, has been studied for its metabolism in liver microsomes and its potential endocrine-disrupting activity. This research revealed new metabolites of Benzophenone-3 and highlighted its estrogenic and anti-androgenic activities, which are pertinent in the field of toxicology and applied pharmacology (Watanabe et al., 2015).

Catalytic Applications

The catalytic properties of molybdenum(VI) complexes with ligands derived from 2-hydroxy-3-methoxybenzaldehyde have been investigated. This study focused on the encapsulation of these complexes in zeolite Y, demonstrating their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Environmental Monitoring

An advanced method using solid-phase extraction and liquid chromatography-tandem mass spectrometry has been developed for measuring environmental phenols, including 2-hydroxy-4-methoxybenzophenone. This method is significant for environmental monitoring and assessing human exposure to these compounds (Ye et al., 2008).

Water Contamination Analysis

Research has also focused on the determination of 2-hydroxybenzophenone UV absorbers in environmental water samples. This study highlights the presence and impact of these compounds in the aquatic environment, particularly in untreated and treated wastewater (Negreira et al., 2009).

Reproductive Toxicity

A systematic review of human and animal studies has been conducted to explore the reproductive toxicity of benzophenone-3, a compound similar to 2-Ethyl-3'-methoxybenzophenone. This review provides insight into the potential endocrine-disrupting effects of this compound on reproduction (Ghazipura et al., 2017).

Orientations Futures

Research into benzophenone derivatives like 2-Ethyl-3’-methoxybenzophenone is ongoing. One area of interest is their degradation in the environment. For example, a study has investigated the sonochemical degradation of benzophenone-3, a commonly used UV filter . Such research could provide valuable insights into the environmental persistence of these compounds and inform strategies for their safe use and disposal.

Propriétés

IUPAC Name |

(2-ethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJZZGKQUWEAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641476 |

Source

|

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3'-methoxybenzophenone | |

CAS RN |

750633-65-9 |

Source

|

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.